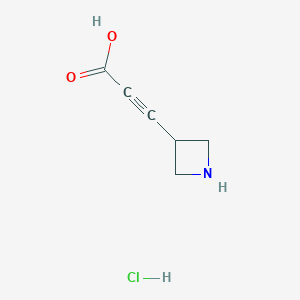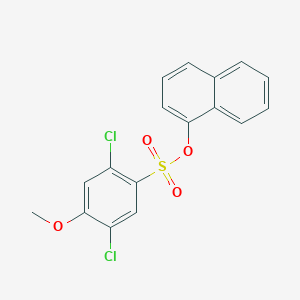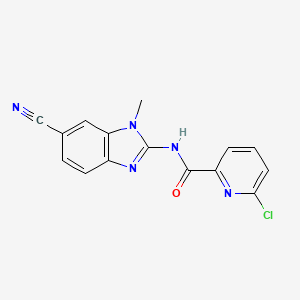![molecular formula C13H8ClN3O B3018142 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 881040-43-3](/img/structure/B3018142.png)
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a useful research compound. Its molecular formula is C13H8ClN3O and its molecular weight is 257.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Study of Chalcones and Oxopyrimidines
Researchers Joshi et al. (2012) explored the synthesis of heterosubstituted chalcones and oxopyrimidines, including compounds derived from 2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde. These compounds were evaluated for their antimicrobial activity, contributing to the field of medicinal chemistry and antimicrobial research (Joshi, Vekariya, Dodiya, Ghetiya, & Joshi, 2012).
Synthesis and Anticorrosion Application
Ech-chihbi et al. (2017) examined the inhibition effect of a synthesized organic compound, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, on carbon steel corrosion in hydrochloric acid solution. This research highlights the potential application of imidazo[1,2-a]pyrimidine derivatives in the field of material science and corrosion inhibition (Ech-chihbi, Belghiti, Salim, Oudda, Taleb, Benchat, Hammouti, & El-hajjaji, 2017).
Development of Bioactive Pyran Analogs
GÜngÖr (2020) described a process for synthesizing novel imidazo[1,2-a]pyrimidine-based pyran analogs, highlighting the compound's potential as a biological scaffold. This study contributes to the understanding of imidazo[1,2-a]pyrimidine derivatives in developing new biologically active compounds (GÜngÖr, 2020).
Green Synthesis of Imidazo[1,2-a]pyridines
Mohan et al. (2013) reported on the aqueous synthesis of methylimidazo[1,2-a]pyridines, including derivatives like imidazo[1,2-a]pyrimidine-3-carbaldehydes. This study showcases an environmentally friendly approach to synthesizing these compounds (Mohan, Rao, & Adimurthy, 2013).
Application in Organic Synthesis
Alizadeh et al. (2020) developed a metal-free heteroannulation reaction for synthesizing pyrido[1,2-a]pyrimidines/imidazo[1,2-a]pyridines, demonstrating the versatility of these compounds in organic synthesis (Alizadeh, Roosta, & Rezaiyehraad, 2020).
Anti-corrosion Activity of Derivatives
Rehan et al. (2021) synthesized various heterocyclic rings containing the imidazo[1,2-a]pyrimidine moiety and evaluated their anti-corrosion activity. This research demonstrates the potential of these compounds in protecting materials against corrosion (Rehan, Al Lami, & Khudhair, 2021).
Wirkmechanismus
Target of Action
It’s worth noting that imidazo[1,2-a]pyridines, a class of compounds to which our compound belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines have been known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
This reaction is a biological process with diverse applications in many fields .
Result of Action
It’s known that imidazo[1,2-a]pyridine derivatives can exhibit catalytic activities for the oxidation of catechol to o-quinone .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-10-4-2-9(3-5-10)12-11(8-18)17-7-1-6-15-13(17)16-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUYRKFYGCLLJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-benzyloxime](/img/structure/B3018065.png)


![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3018070.png)


![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethylbenzyl)propanamide](/img/no-structure.png)
![3-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B3018077.png)


